Fluoro(dioxo)-lambda~5~-iodane
Description
Fluoro(dioxo)-lambda~5~-iodane is a hypervalent iodine(V) compound characterized by a trigonal bipyramidal geometry, where iodine is bonded to two oxygen atoms (dioxo groups), one fluorine atom, and two additional ligands (typically organic substituents). These compounds are notable for their strong oxidizing properties and applications in organic synthesis, particularly in selective oxidation reactions. Their reactivity is influenced by the electronegativity of fluorine and the stability conferred by the dioxo ligands.
Properties
CAS No. |
28633-62-7 |
|---|---|
Molecular Formula |
FIO2 |
Molecular Weight |
177.902 g/mol |
InChI |
InChI=1S/FIO2/c1-2(3)4 |
InChI Key |
FRYHXHDHQQGJSF-UHFFFAOYSA-N |
Canonical SMILES |
O=I(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro(dioxo)-lambda~5~-iodane typically involves the oxidation of iodoarenes in the presence of fluorinating agents. . The reaction conditions often require a solvent such as acetonitrile and may be carried out at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar fluorinating agents. The scalability of the reaction is facilitated by the relatively mild conditions required and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
Fluoro(dioxo)-lambda~5~-iodane undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: The compound can participate in substitution reactions where the fluorine or oxo groups are replaced by other functional groups.
Addition: It can add to unsaturated compounds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, and in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted iodoarenes.
Scientific Research Applications
Fluoro(dioxo)-lambda~5~-iodane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: This compound is used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism by which Fluoro(dioxo)-lambda~5~-iodane exerts its effects involves the transfer of the fluorine atom or oxo groups to the substrate. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the functional groups. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Research Findings and Implications
- Mechanistic Insights: The niobium studies () demonstrate that oxide ions modulate redox pathways by stabilizing oxo fluoro species. This contrasts with iodanes, where fluorine’s electronegativity and hypervalent bonding likely dominate reactivity, making them less dependent on oxide ion concentration.
- Synthetic Utility: While niobium complexes are studied for electrochemical applications, this compound derivatives are more relevant in organic synthesis (e.g., epoxidation, C–H activation) due to their tunable oxidizing power .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
